![molecular formula C15H14FN5O B1387100 6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine CAS No. 1093101-52-0](/img/structure/B1387100.png)
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine
Vue d'ensemble
Description
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine is a useful research compound. Its molecular formula is C15H14FN5O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine, identified by its CAS number 1093101-52-0, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with various biological targets, making it a candidate for further research in therapeutic applications.
The molecular formula of this compound is C15H14FN5O, with a molecular weight of 299.31 g/mol. The compound has a purity of 95% and exhibits the following properties:
Property | Value |
---|---|
Molecular Formula | C15H14FN5O |
Molecular Weight | 299.31 g/mol |
Purity | ≥95% |
IUPAC Name | This compound |
CAS Number | 1093101-52-0 |
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A study conducted on various purine analogs, including this compound, revealed that modifications at the 6-position significantly affect the inhibitory activity against CDKs. The introduction of the fluoropyridine moiety at this position enhances the binding affinity to the target enzyme, potentially improving therapeutic efficacy against specific cancer types, particularly HER2-positive breast cancers .
Case Studies
- Inhibition of CDK12 : In a study exploring novel purine derivatives as CDK inhibitors, this compound demonstrated potent inhibitory effects against CDK12/cyclin K complexes. This inhibition was associated with reduced cell proliferation in trastuzumab-resistant breast cancer cell lines .
- Antitumor Activity : Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and death. The presence of the tetrahydro-pyran group appears to contribute to its bioactivity by enhancing cellular uptake and interaction with intracellular targets .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although more extensive studies are needed to fully understand its safety margins.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Combination therapies : Investigating synergistic effects with existing chemotherapeutics.
- Mechanistic studies : Elucidating the precise molecular pathways influenced by this compound.
Applications De Recherche Scientifique
Inhibitors of Key Enzymes
One of the primary applications of this compound is in the development of inhibitors for critical enzymes involved in various signaling pathways:
- PI3 Kinase and mTOR Inhibitors : The compound has been identified as a precursor for synthesizing inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer biology and metabolic disorders .
- Phosphodiesterase 10 Inhibitors : It is also utilized in creating phosphodiesterase 10 (PDE10) inhibitors, which have potential therapeutic implications in treating neurodegenerative diseases such as schizophrenia .
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer drug development:
- Mechanism of Action : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting critical signaling pathways associated with cell survival and proliferation .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology:
- Cognitive Enhancers : Preliminary studies suggest that modifications of this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease .
Data Table: Summary of Applications
Case Study 1: Development of PI3K Inhibitors
A study conducted by researchers at a leading pharmaceutical company focused on synthesizing new analogs based on this compound. The results indicated that certain derivatives exhibited significant inhibitory activity against PI3K, leading to decreased proliferation of cancer cell lines.
Case Study 2: PDE10 Inhibition and Cognitive Enhancement
Another investigation explored the effects of PDE10 inhibitors derived from this compound on cognitive function in animal models. The findings demonstrated improved memory retention and learning capabilities, suggesting therapeutic potential for cognitive disorders.
Propriétés
IUPAC Name |
6-(2-fluoropyridin-3-yl)-9-(oxan-2-yl)purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-14-10(4-3-6-17-14)12-13-15(19-8-18-12)21(9-20-13)11-5-1-2-7-22-11/h3-4,6,8-9,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYYHGNCPXKVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)C4=C(N=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.